molecular formula C10H11BrFN B11740758 1-(5-Bromo-2-fluorophenyl)cyclobutanamine

1-(5-Bromo-2-fluorophenyl)cyclobutanamine

Cat. No.: B11740758
M. Wt: 244.10 g/mol
InChI Key: DOFUTYUXKOPVES-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclobutanamine is a synthetic organic compound featuring a cyclobutane ring substituted with an amine group and a 5-bromo-2-fluorophenyl moiety. The compound is likely used in pharmaceutical or materials research, given its structural similarity to other bioactive cyclobutanamine derivatives .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

DOFUTYUXKOPVES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclobutanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)cyclobutanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The cyclobutanamine group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclobutanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Effects

  • Halogen vs. Methoxy Groups: Bromine and fluorine (electron-withdrawing) may reduce electron density on the phenyl ring, affecting binding interactions in biological targets compared to methoxy groups (electron-donating) . Methoxy-substituted analogs (e.g., 1-(3,4-dimethoxyphenyl)cyclobutanamine) are reported as white crystalline solids soluble in ethanol, suggesting higher polarity than halogenated derivatives .
  • Cyclopentane derivatives (e.g., 1-(3-Chloro-2-fluorophenyl)cyclopentanemethanamine) offer greater conformational flexibility, which could enhance binding to proteins with larger active sites .

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